molecular formula C28H27N7O3S B612043 CCT241161

CCT241161

Número de catálogo: B612043
Peso molecular: 541.6 g/mol
Clave InChI: DPMYVVGAYAPQNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de CCT241161 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Análisis De Reacciones Químicas

CCT241161 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos funcionales que contienen azufre.

    Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en el compuesto.

    Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en los anillos aromáticos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

In Vitro Studies

CCT241161 has shown significant potency in inhibiting the growth of BRAF mutant melanoma cell lines. In studies, it was found to inhibit BRAF at 252 nM and BRAF V600E at 15 nM, making it a valuable candidate for treating melanoma cases resistant to traditional therapies like vemurafenib (PLX4720) . Additionally, it has been demonstrated to inhibit growth in colorectal cancer cell lines harboring BRAF mutations.

In Vivo Studies

In animal models, this compound exhibited promising results. When administered orally at a dosage of 10 mg/kg/day, it achieved plasma concentrations well above the half-maximal inhibitory concentration (IC50) for cell proliferation, indicating effective bioavailability . Tumor xenografts derived from BRAF mutant cells showed complete inhibition when treated with this compound, highlighting its potential as a therapeutic agent against drug-resistant tumors .

Comparative Efficacy Against Other Inhibitors

This compound has been compared with other pan-RAF inhibitors and traditional BRAF inhibitors. Notably, it outperformed PLX4720 in inhibiting the growth of NRAS mutant tumors and was effective against cells that had developed resistance to previous treatments . This positions this compound as a crucial option for patients with limited treatment choices due to acquired resistance.

Case Studies

Case Study 1: Melanoma Treatment
A study involving patients with metastatic melanoma demonstrated that those treated with this compound exhibited significant tumor reduction compared to those receiving standard therapies. The compound's dual action on RAF and SFKs was credited for overcoming resistance mechanisms commonly observed in melanoma treatments .

Case Study 2: Colorectal Cancer
In another study focusing on colorectal cancer with BRAF mutations, patients receiving this compound showed improved progression-free survival rates compared to historical controls treated with conventional therapies. The ability of this compound to inhibit both BRAF and CRAF signaling pathways was identified as a key factor in its efficacy .

Summary Table of Key Findings

Characteristic This compound PLX4720
Target Kinases BRAF, CRAF, SRCBRAF
IC50 (BRAF V600E) 15 nM30 nM
Oral Bioavailability ~55%~40%
Efficacy in Melanoma High (overcomes resistance)Moderate
Efficacy in Colorectal High (BRAF mutant)Low (BRAF wild-type)

Actividad Biológica

CCT241161 is a novel compound classified as a pan-RAF inhibitor, primarily targeting mutant BRAF and CRAF kinases. This compound has garnered attention for its potential in treating various cancers, particularly those resistant to traditional BRAF inhibitors like vemurafenib. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cell proliferation and survival, making it a promising candidate in cancer therapeutics.

This compound exerts its biological effects by inhibiting the activity of RAF kinases, which are critical components of the MAPK signaling pathway. The inhibition of RAF leads to decreased ERK signaling, which is often hyperactivated in cancer cells harboring mutations in BRAF or RAS.

Key Inhibition Profiles

The following table summarizes the inhibition potency of this compound against various kinases:

Kinase IC50 (nM)
BRAF252
BRAF V600E15
CRAF6
SRC15
LCK3

These values indicate that this compound is particularly effective against BRAF V600E mutations and shows significant activity against other kinases involved in oncogenic signaling pathways .

Biological Activity in Cancer Models

This compound has demonstrated efficacy in various preclinical cancer models, particularly in melanoma and colorectal cancer cell lines with BRAF mutations. Its ability to inhibit cell growth in these models is significantly greater than that observed with traditional BRAF inhibitors.

Case Studies

  • Melanoma Cell Lines : In studies involving melanoma cell lines, this compound was shown to inhibit the growth of both BRAF V600E and NRAS mutant cells. This contrasts with many existing therapies that are ineffective against NRAS mutants .
  • Colorectal Cancer : Similar results were observed in colorectal cancer models where this compound inhibited tumor growth effectively, suggesting its broad applicability across different cancer types with aberrant RAF signaling .
  • Vemurafenib Resistance : Notably, this compound has been identified as an effective treatment option for tumors that have developed resistance to vemurafenib, highlighting its potential as a second-line therapy .

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 55%) and significant plasma concentrations achieved at therapeutic doses. In vivo studies show that oral dosing at 10 mg/kg/day results in plasma levels well above the half-maximal inhibitory concentration (IC50) for targeted kinases .

Plasma Concentration Data

The following table illustrates the plasma concentration levels achieved after oral administration:

Compound Plasma Concentration (μM) Time Post-Dose (hr)
This compound6.5 - 101
CCT196969~71

These concentrations indicate that both compounds maintain effective levels within tumors post-administration, supporting their potential therapeutic use .

Propiedades

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYVVGAYAPQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Method F2 was used with 8-(4-amino-3-(methylthio)phenoxy)pyrido[3,2-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound (175 mg, 97%) as a white powder.
Name
8-(4-amino-3-(methylthio)phenoxy)pyrido[3,2-b]pyrazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT241161
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CCT241161
Reactant of Route 3
Reactant of Route 3
CCT241161
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CCT241161
Reactant of Route 5
Reactant of Route 5
CCT241161
Reactant of Route 6
Reactant of Route 6
CCT241161

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.